molecular formula C15H15N5OS B2696616 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide CAS No. 2380183-16-2

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide

Cat. No.: B2696616
CAS No.: 2380183-16-2
M. Wt: 313.38
InChI Key: SRHWJVQKZMVTGW-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a cyanopyrazine ring, an azetidine ring, and a dimethylthiophene carboxamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the iodine-catalyzed synthesis of 2-azetidinones under microwave irradiation This method is efficient and yields high purity products

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-3-4-13(22-10)15(21)19(2)11-8-20(9-11)14-12(7-16)17-5-6-18-14/h3-6,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHWJVQKZMVTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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